(4-Methylpentyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

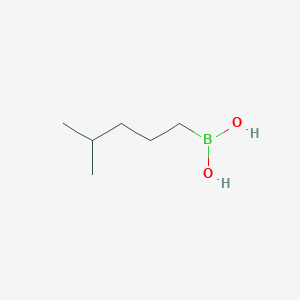

(4-Methylpentyl)boronic acid is an aliphatic boronic acid derivative characterized by a branched alkyl chain (4-methylpentyl group) attached to the boron atom. Its structure confers unique physicochemical properties, such as solubility, Lewis acidity, and reactivity toward diols, which are critical for applications in organic synthesis, sensor design, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpentyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an alkyl halide with a diboron reagent in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

(4-Methylpentyl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides or triflates. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps .

| Substrate | Catalyst System | Yield | Conditions |

|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄, Na₂CO₃ | 78–85% | THF/H₂O, 80°C, 12 h |

| Vinyl triflate | PdCl₂(dppf), K₃PO₄ | 72% | Dioxane, 100°C, 8 h |

Mechanistic Notes :

-

Transmetallation involves coordination of the boronate anion to palladium .

-

Alkyl boronic acids exhibit slower transmetallation than aryl analogs due to weaker B–C bond polarization .

Protodeboronation

Protodeboronation (B–C bond cleavage via protonolysis) is a competing side reaction in cross-couplings, influenced by pH and substituents .

Key Factors Affecting Stability:

| Condition | Effect on Protodeboronation | Source |

|---|---|---|

| Acidic (pH < 4) | Accelerated (H⁺ catalysis) | |

| Neutral (pH 7) | Minimal | |

| Basic (pH > 10) | Moderate (OH⁻ catalysis) |

Structural Insights :

-

The 4-methylpentyl group’s electron-donating nature stabilizes the B–C bond compared to electron-deficient arylboronic acids .

-

Degradation rates in aqueous THF: <5% after 24 h at pH 7.

Oxidation Reactions

This compound oxidizes to alcohols under mild conditions, a reaction exploited in synthetic pathways .

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| H₂O₂, NaOH | 4-Methylpentanol | 92% | RT, 2 h |

| O₂ (catalytic Cu) | 4-Methylpentanal | 65% | DMF, 60°C, 6 h |

Mechanism :

Homologation Reactions

Boronate homologation extends the carbon chain by inserting a methylene group :

Stepwise Process :

-

Dichloromethyllithium reacts with (4-Methylpentyl)boronic ester to form a borate intermediate.

-

Lewis acid (e.g., BF₃·OEt₂) induces alkyl migration, displacing chloride.

-

Grignard reagent (RMgX) substitutes the remaining chloride, yielding R–CH₂–(4-Methylpentyl) .

Example :

Conjugate Additions

The compound acts as a nucleophile in rhodium- or palladium-catalyzed conjugate additions to α,β-unsaturated carbonyls .

| Substrate | Catalyst | Yield | Conditions |

|---|---|---|---|

| Dibenzylidene acetone | Pd₂(dba)₃, PCy₃ | 81% | Toluene, 80°C, 12 h |

| Cyclohexenone | [Rh(cod)Cl]₂ | 74% | THF, RT, 6 h |

Mechanism :

-

Oxidative addition of the boronic acid to Rh/Pd, followed by migratory insertion into the carbonyl .

Chan–Lam Coupling

This compound forms C–N/C–O bonds with amines or phenols under copper catalysis .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Aniline | N-(4-Methylpentyl)aniline | 63% | Cu(OAc)₂, pyridine, O₂ |

| 2-Naphthol | 2-(4-Methylpentyl)naphthol | 58% | Cu(acac)₂, DMF, 70°C |

Limitations :

-

Steric hindrance from the branched alkyl chain reduces yields compared to linear analogs.

Boronic Ester Formation

Reaction with diols (e.g., pinacol) forms stable esters, enhancing handling and reactivity :

(4-Methylpentyl)B(OH)2+HO(CH2)2OH→(4-Methylpentyl)B(O(CH2)2O)+2H2O

Applications :

pH-Dependent Speciation

The compound exists in equilibrium between boronic acid (trigonal planar) and boronate (tetrahedral) forms, influencing reactivity :

| pH | Dominant Form | Implications |

|---|---|---|

| <8 | B(OH)₂R | Lewis acidity enhances electrophilicity |

| >10 | B(OH)₃⁻R | Increased stability, slower protodeboronation |

Stability and Storage

Scientific Research Applications

(4-Methylpentyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to form reversible covalent complexes with diols.

Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.

Industry: Utilized in the production of advanced materials, such as polymers and hydrogels, which benefit from the unique properties of boronic acids.

Mechanism of Action

The mechanism by which (4-Methylpentyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, transferring its organic group to the palladium and forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Comparisons

Aliphatic vs. Aromatic Boronic Acids

- Aliphatic Boronic Acids (e.g., hypothetical (4-Methylpentyl)boronic acid):

- Aromatic Boronic Acids (e.g., phenanthren-9-yl boronic acid):

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs) : Increase boronic acid acidity (lower pKₐ) and enhance binding to diols (e.g., glucose) .

- Electron-Donating Groups (EDGs) : Raise pKₐ, reducing reactivity at physiological pH. For example, 3-AcPBA and 4-MCPBA (common in sensor design) have pKₐ values >8.5, limiting their utility in physiological conditions .

Physicochemical Properties

Solubility and Stability

- Water/Lipid Solubility: No direct correlation between solubility and in vitro efficacy was observed for aromatic boronic acids (e.g., compounds 2 and 3 precipitated in RPMI medium despite moderate solubility predictions) .

Acidity (pKₐ)

- Aromatic Derivatives : pKₐ values range from ~7–9, depending on substituents. For example, fluoro-substituted boronic acids exhibit balanced acidity due to through-space stabilization effects .

- Aliphatic Derivatives : Typically have higher pKₐ values (~9–10), limiting diol complexation at neutral pH unless paired with proximal amines (e.g., secondary/tertiary amines lower effective pKₐ via intramolecular B–N interactions) .

Anticancer Effects

- Aromatic Boronic Acids :

- Aliphatic Boronic Acids: Limited direct data, but boronic acids with hydrophobic chains (e.g., 4-methylpentyl) may target lipid-rich membranes or intracellular proteins.

Enzyme Inhibition

- Boronic acids with β-amido groups (e.g., compound 3d) bind tightly to proteases (Kd = 5–20 µM), with free boronic acids showing stronger binding than pinacol-protected analogs .

Diol Binding

- Aromatic Boronic Acids : Preferred for glucose sensing due to lower pKₐ (~7–8) and higher binding constants (e.g., 3-AcPBA binds glucose at physiological pH) .

- Borinic Acids (R₁R₂B(OH)) : Exhibit 10-fold higher association constants with diols (e.g., catechol) compared to boronic acids, attributed to steric and electronic effects .

Sensor Design

- Secondary/tertiary amines adjacent to boron centers reduce effective pKₐ, enabling tetrahedral boronate formation at neutral pH for enhanced diol detection .

Data Tables

Table 1: Antiproliferative Activity of Selected Boronic Acids

| Compound | IC₅₀ (µM) | Cancer Model | Reference |

|---|---|---|---|

| Phenanthren-9-yl boronic acid | 0.2251 | 4T1 breast cancer | |

| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | 4T1 breast cancer |

Table 2: pKₐ and Binding Properties

| Compound Type | pKₐ Range | Glucose Association Constant (M⁻¹) | Reference |

|---|---|---|---|

| Aromatic (e.g., 3-AcPBA) | 8.5–9.5 | ~10–100 | |

| Aliphatic (predicted) | 9–10 | <10 (without amines) | |

| Borinic Acids | N/A | ~100–1000 |

Key Research Findings and Limitations

- Knowledge Gaps: Limited data on aliphatic boronic acids like this compound necessitate extrapolation from structural analogs.

- Innovative Applications: β-amido boronic acids and borinic acids show promise in targeted therapy and high-affinity sensing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Methylpentyl)boronic acid, and what purification challenges arise due to its aliphatic structure?

- Methodological Answer : Aliphatic boronic acids like this compound are typically synthesized via hydroboration of alkenes or Grignard reagent reactions with borate esters. A key challenge is purification due to their propensity to form cyclic trimers (boroxines) via dehydration. To mitigate this, derivatization with diols (e.g., pinacol) to form stable boronic esters is recommended before purification. Post-synthesis, the ester can be hydrolyzed back to the boronic acid under mild acidic conditions . Additionally, aliphatic boronic acids are prone to protodeboronation, requiring inert atmospheres and low-temperature storage to preserve integrity .

Q. How can researchers characterize this compound and address spectral interference from boroxine formation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools. However, boroxine formation in 1H NMR can obscure signals; adding deuterated DMSO-d₆ or D₂O disrupts boroxine, yielding clearer spectra. For MS, Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) may require derivatization with diols (e.g., mannitol) to suppress boroxine peaks. Alternatively, Electrospray Ionization (ESI-MS) in negative ion mode minimizes dehydration artifacts . Purity assessment via HPLC using diol-functionalized columns can exploit boronic acid-diol interactions for accurate quantification .

Q. What experimental strategies optimize the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Aliphatic boronic acids exhibit lower reactivity in cross-coupling compared to aromatic analogs. Using Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) enhances transmetalation efficiency. Pre-activation with fluoride sources (e.g., KF) or bases (Cs₂CO₃) stabilizes the boronate intermediate. Solvent choice (e.g., THF:H₂O mixtures) balances solubility and reaction kinetics. Reaction monitoring via 11B NMR can track boronic acid consumption and optimize conditions .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict electron density distribution, revealing nucleophilic/electrophilic sites for functionalization. Molecular docking simulations model interactions with biological targets (e.g., proteases), while Molecular Dynamics (MD) simulations assess stability in aqueous environments. For example, modifying the methylpentyl chain’s steric bulk via DFT can enhance binding to hydrophobic pockets in enzymes .

Q. How should researchers resolve contradictions in reported binding affinities of this compound with diols in sensor applications?

- Methodological Answer : Discrepancies often arise from pH-dependent binding (pKa ~8–9 of boronic acids) and diol stereochemistry. Use potentiometric titration to determine the exact pKa under experimental conditions. Fluorescence anisotropy or Isothermal Titration Calorimetry (ITC) provides precise binding constants. For cyclic diols (e.g., fructose), NMR titration with 11B or 1H can differentiate mono- vs. bis-diol adducts, clarifying affinity measurements .

Q. What strategies enable the integration of this compound into light-responsive drug delivery systems?

- Methodological Answer : Conjugating this compound with azobenzenes creates photoswitchable diol-binding systems. Irradiation at 450 nm induces trans→cis isomerization, weakening diol binding for controlled drug release. Computational modeling (TD-DFT) predicts absorption maxima for azobenzene derivatives, enabling wavelength-specific activation. In hydrogels, crosslinking density modulated by light alters stiffness, which can be quantified via rheology .

Properties

Molecular Formula |

C6H15BO2 |

|---|---|

Molecular Weight |

130.00 g/mol |

IUPAC Name |

4-methylpentylboronic acid |

InChI |

InChI=1S/C6H15BO2/c1-6(2)4-3-5-7(8)9/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

JVZAAQSKNWTFNV-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCC(C)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.